molecular formula C20H28O5 B1671944 Ingenol CAS No. 30220-46-3

Ingenol

Cat. No. B1671944
CAS RN: 30220-46-3
M. Wt: 348.4 g/mol
InChI Key: VEBVPUXQAPLADL-POYOOMFHSA-N
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Description

Ingenol is a substance used in medicine, specifically in a topical agent known as Ingenol Mebutate . It is used to treat a skin condition called actinic keratosis . The generic name for this substance is ingenol [IN-je-nol-MEB-ue-tate], and it is also known by the brand name Picato . It belongs to the drug class of topical antineoplastics .


Synthesis Analysis

The total synthesis of Ingenol has been a subject of study in various laboratories. The synthesis process involves the establishment of the trans-intrabridgehead stereochemistry, which is a challenging structural feature in the synthesis of Ingenol . The synthesis process has been improved over time, with each new synthesis setting a new benchmark in efficiency .


Molecular Structure Analysis

Ingenol is a member of the ingenane diterpenes, which are structurally complex and biologically important compounds . The establishment of the trans-intrabridgehead stereochemistry represents a daunting synthetic challenge .


Chemical Reactions Analysis

Ingenol has been shown to be an effective activator of PKC-delta and PKC-delta translocation . It also downregulates the expression and activity of PKC-alpha . The modulation of PKCs by Ingenol leads to Ras/Raf/MAPK and p38 activation and AKT/PKB inhibition .


Physical And Chemical Properties Analysis

Ingenol has a molecular formula of C20H28O5 and a molecular weight of 348.43 . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

Synthesis and Production

  • Ingenol, a diterpenoid, is key in treating precancerous skin conditions like actinic keratosis. An efficient synthesis method from (+)-3-carene has been developed, significantly enhancing production efficiency for its pharmaceutical applications (Jørgensen et al., 2013).

Cancer Treatment

  • Ingenol-3-angelate, extracted from Euphorbia peplus, shows potential in treating basal cell carcinoma, actinic keratosis, and squamous cell carcinoma. It's distinct from phorbol esters and can inhibit the growth of subcutaneous tumors (Li et al., 2010).
  • Ingenol mebutate gel effectively treats actinic keratoses with significant long-term lesion reduction and sustained clearance rates (Lebwohl et al., 2013).

HIV Infection Treatment

  • Ingenol from Euphorbia ingens has shown efficacy in maintaining high cell viability in human T cells and inhibiting HIV-1 infection, suggesting potential as an immune-boosting therapy for AIDS patients (Hong et al., 2011).

Pharmacological Properties

  • Ingenol derivatives, such as 3-benzoates, have been studied for their stability and biological activity, providing insight into their potential for treating actinic keratosis and non-melanoma skin cancer. Their interaction with the PKCδ protein is critical for their pharmacological effects (Grue-Sørensen et al., 2014).

Metabolic Studies

  • The metabolites of ingenol have been systematically characterized in rats, revealing major metabolic pathways like hydroxylation, oxygenation, sulfonation, and glucuronidation. This research is crucial for understanding ingenol's effectiveness and toxicity(Xiao et al., 2021).

Dermatological Applications

  • Ingenol mebutate is used for mycosis fungoides, showing efficacy in treating this skin condition, which suggests its versatility in dermatological applications beyond actinic keratosis (Ignatova et al., 2019).

Total Synthesis

  • The development of a concise synthesis of (+)-ingenol represents a significant advancement in producing this complex diterpenoid, which is central to an anti-cancer drug (McKerrall et al., 2014).

Molecular Targets and Mechanism of Action

  • The ingenol class of drugs, including ingenol mebutate, targets SLC25A20, a mitochondrial carnitine-acylcarnitine translocase. This interaction points to a mechanism involving mitochondrial dysfunction and fatty acid oxidation inhibition, enhancing our understanding of ingenol's therapeutic effects (Parker et al., 2017).

Alternative Treatment Approaches

  • Ingenol has been used off-label for the successful treatment of Bowen disease, showcasing its potential in treating various skin diseases beyond its approved indications (Braun et al., 2014).

Safety And Hazards

Ingenol is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It can cause moderate to severe irritation to the skin and eyes .

Future Directions

Ingenol mebutate, a derivative of Ingenol, has been approved for the treatment of actinic keratosis . It has shown efficacy in treating actinic keratosis, psoriasis, and certain skin cancers by inducing cell death and anti-tumor effects . Future research may focus on further understanding the mechanism of action of Ingenol and its potential uses in other medical conditions .

properties

IUPAC Name

(1S,4S,5R,6R,9S,10R,12R,14R)-4,5,6-trihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O5/c1-9-7-19-10(2)5-13-14(18(13,3)4)12(17(19)24)6-11(8-21)16(23)20(19,25)15(9)22/h6-7,10,12-16,21-23,25H,5,8H2,1-4H3/t10-,12+,13-,14+,15+,16-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBVPUXQAPLADL-POYOOMFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4O)C)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ingenol

CAS RN

30220-46-3
Record name Ingenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030220463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-, (1aR,2S,5R,5aR,6S,8aS,9R,10aR)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INGENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC77UZI9G8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,870
Citations
SJ McKerrall, L Jørgensen, CA Kuttruff… - Journal of the …, 2014 - ACS Publications
The complex diterpenoid (+)-ingenol … +)-ingenol. The pivotal pinacol rearrangement is further examined through DFT calculations, and implications for the biosynthesis of (+)-ingenol are …
Number of citations: 135 pubs.acs.org
S Kim, JD Winkler - Chemical Society Reviews, 1997 - pubs.rsc.org
Ingenol is a highly oxygenated tetracyclic diterpene which mimics the function of diacylglycerol, the endogenous activator of protein kinase C. One of the most imposing challenges in …
Number of citations: 65 pubs.rsc.org
I Kuwajima, K Tanino - Chemical reviews, 2005 - ACS Publications
Ingenol 1, a highly oxygenated tetracyclic diterpene classified as a member of the phorboid family, was isolated from the genus Euphorbia and characterized by Hecker’s group in 1968 (…
Number of citations: 78 pubs.acs.org
M Lebwohl, N Swanson, LL Anderson… - … England Journal of …, 2012 - Mass Medical Soc
Background Actinic keratosis is a common precursor to sun-related squamous-cell carcinoma. Treating actinic keratoses and the surrounding skin area (ie, field therapy) can eradicate …
Number of citations: 524 www.nejm.org
K Tanino, K Onuki, K Asano, M Miyashita… - Journal of the …, 2003 - ACS Publications
… zinc dust and an aqueous NH 4 Cl solution induced reductive cleavage of the bromo epoxide moiety, and the resulting allylic alcohol 35 was subjected to hydrolysis to afford ingenol, …
Number of citations: 167 pubs.acs.org
JD Winkler, MB Rouse, MF Greaney… - Journal of the …, 2002 - ACS Publications
… The retrosynthetic strategy that we employed for the total synthesis of ingenol is outlined in Scheme 1. We anticipated that ingenol 1 should be available from dioxenone photoaddition-…
Number of citations: 207 pubs.acs.org
JK Cha, OL Epstein - Tetrahedron, 2006 - Elsevier
Some species of the Euphorbiaceae plant family were known to produce milky, often toxic latex, which was blamed for the poisoning of livestock. At the same time, several species were …
Number of citations: 58 www.sciencedirect.com
RS Fallen, M Gooderham - Skin Therapy Letter, 2012 - europepmc.org
The incidence of nonmelanoma skin cancer continues to increase. While surgical excision remains the mainstay of treatment, growing demand from patients for effective, tissue-sparing …
Number of citations: 53 europepmc.org
A Nickel, T Maruyama, H Tang… - Journal of the …, 2004 - ACS Publications
A total synthesis of the biologically important diterpene ingenol has been completed. Ring-closing olefin metathesis was used to construct the strained “inside−outside” tetracyclic …
Number of citations: 140 pubs.acs.org
N Kedei, DJ Lundberg, A Toth, P Welburn, SH Garfield… - Cancer research, 2004 - AACR
… This transient inflammatory activity and local toxicity of ingenol 3-angelate was reminiscent … further characterize the behavior of ingenol 3-angelate. We find that ingenol 3-angelate is a …
Number of citations: 236 aacrjournals.org

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